Methyl p-toluate is an impurity of 3-Toluoyl Decitabine, which is an intermediate of decitabine. It is used as cancer treatment, in particular to inhibit the growth of pancreatic endocrine tumor cell lines.
Methyl 4-methylbenzoate
CAS No.: 99-75-2
Cat. No.: VC21347255
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 99-75-2 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | methyl 4-methylbenzoate |
Standard InChI | InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 |
Standard InChI Key | QSSJZLPUHJDYKF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC |
Appearance | Chunks |
Boiling Point | 423 °F at 760 mm Hg (NTP, 1992) 220.0 °C 222.5 °C @ 760 MM HG |
Colorform | CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER WHITE CRYSTALLINE SOLID |
Flash Point | 204 °F (NTP, 1992) |
Melting Point | 91 °F (NTP, 1992) 33.2 °C |
Nomenclature and Structural Information
Methyl 4-methylbenzoate is known by various synonyms in scientific literature and commercial contexts. Understanding these alternative names is essential for comprehensive literature searches and proper identification.
Identification and Nomenclature
Parameter | Information |
---|---|
IUPAC Name | Methyl 4-methylbenzoate |
CAS Registry Number | 99-75-2 |
Molecular Formula | C₉H₁₀O₂ |
Molecular Weight | 150.17 g/mol |
InChIKey | QSSJZLPUHJDYKF-UHFFFAOYSA-N |
SMILES Notation | COC(=O)c1ccc(C)cc1 |
Common Synonyms
Methyl 4-methylbenzoate is also known by several synonyms including:
-
Methyl p-toluate
-
Methyl 4-toluate
-
p-Methyl toluate
-
p-Toluic acid, methyl ester
-
p-Carbomethoxytoluene
-
4-Methylbenzoic acid, methyl ester
Physical and Chemical Properties
Methyl 4-methylbenzoate possesses distinct physical and chemical properties that influence its behavior in various applications and reactions. These properties have been thoroughly documented through experimental research.
Physical Properties
Organoleptic Properties
Methyl 4-methylbenzoate has distinctive sensory characteristics that make it valuable in the fragrance industry. It possesses a "very tenacious, powerful, sweet anisic-floral odor with some resemblance to notes in Ylang-Ylang" . Its odor type is classified as anisic, contributing to its use in perfumery applications.
Stability and Reactivity
The compound is reported to be unstable in solution and requires appropriate storage conditions . For optimal preservation, it should be sealed in dry containers at room temperature . Its stability profile necessitates careful handling in laboratory and industrial settings.
Applications and Uses
Methyl 4-methylbenzoate serves diverse functions across multiple industries, demonstrating significant versatility as both a reagent and an end-product.
Industrial Applications
The compound finds wide application in organic synthesis as a building block for more complex molecules . Its reactivity profile makes it a valuable starting material or intermediate in the creation of various organic compounds.
In the fragrance industry, methyl 4-methylbenzoate offers "interesting and pleasant variations in the Methylbenzoate theme in Ylang-Ylang, and it introduces powerful, floral notes in soap and detergent perfumes" . Its cost-effectiveness also enables its use in fragrances designed for masking industrial odors.
Catalytic Applications
Research has demonstrated the utility of methyl 4-methylbenzoate as a catalyst in specific polymerization reactions. It "has been employed as catalyst to investigate the effect of internal/external donor pair in high-yield catalysts for propylene polymerization" . This application highlights its importance in polymer chemistry and industrial catalysis.
Pharmaceutical Relevance
In the pharmaceutical sector, methyl 4-methylbenzoate has been identified as an impurity in certain drug formulations. Specifically, it is designated as "Cladribine Impurity G" in pharmaceutical testing contexts . This designation underscores the importance of monitoring and controlling its presence in pharmaceutical manufacturing.
Synthesis Methods
Various methodologies have been developed for the synthesis of methyl 4-methylbenzoate, with documented procedures in scientific literature.
Selenium-Catalyzed Synthesis
One documented synthesis approach involves the use of diphenyl diselenide as a catalyst:
"Diphenyl diselenide (3, 0.006 g; 0.02 mmol) was treated with H₂O₂ (30%·w/w, 0.15 mL, 1.5 mmol) and stirred at room temperature until the discoloration of the reaction mixture. Then, the aldehyde (1 mmol) and the appropriate alcohol (2.5 mmol) were added. The reaction mixture was stirred at 50°C for 2 h and extracted three times with EtOAc (3 × 20 mL). The collected organic layers were dried over Na₂SO₄ and the solvent evaporated under reduced pressure."
This method represents a green chemistry approach to ester synthesis, utilizing catalytic amounts of selenium compounds.
Biological and Environmental Aspects
Research into the biological interactions and environmental fate of methyl 4-methylbenzoate has revealed important insights into its biodegradation pathways.
Microbial Degradation
Significant research has focused on the anaerobic degradation of 4-methylbenzoate (a related compound) by specific bacterial strains. The denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1 has demonstrated the capacity to degrade 4-methylbenzoate under nitrate-reducing conditions .
Studies have elucidated the metabolic pathway involved: "The predicted functions of the gene products agree with a specific 4-methylbenzoyl-CoA degradation pathway in addition to and analogous to the known anaerobic benzoyl-CoA degradation pathway."
Complete Mineralization
Studies have demonstrated complete mineralization of 4-methylbenzoate under denitrifying conditions, following this stoichiometric equation:
C₈H₇O₂⁻ + 7.2 NO₃⁻ → 8 HCO₃⁻ + 3.6 N₂ + 0.4 H₂O + 3.6 OH⁻
This research has significant implications for understanding the environmental fate of methyl 4-methylbenzoate and related compounds.
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